1-phospho-alpha-D-galacturonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-phospho-alpha-D-galacturonic acid can be synthesized through the phosphorylation of D-galacturonic acid. This reaction is catalyzed by the enzyme galacturonokinase, which transfers a phosphate group from ATP to D-galacturonic acid, forming this compound . Industrial production methods often involve the extraction and purification of pectin from plant sources, as pectin contains D-galacturonic acid units .
Chemical Reactions Analysis
1-phospho-alpha-D-galacturonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other sugar derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include different sugar phosphates and derivatives .
Scientific Research Applications
1-phospho-alpha-D-galacturonic acid has several scientific research applications:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex sugar molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 1-phospho-alpha-D-galacturonic acid involves its role as a substrate for various enzymes in metabolic pathways. It is phosphorylated by galacturonokinase, which facilitates its incorporation into pectin and other polysaccharides . The molecular targets and pathways involved include the enzymes and metabolic pathways responsible for pectin biosynthesis and degradation .
Comparison with Similar Compounds
1-phospho-alpha-D-galacturonic acid can be compared with other similar compounds, such as:
alpha-D-galacturonic acid: The parent compound without the phosphate group.
1-phosphonato-alpha-D-galacturonate: The conjugate base of this compound.
D-galacturonic acid: A similar sugar acid that lacks the phosphate group.
The uniqueness of this compound lies in its phosphate group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
58865-20-6 |
---|---|
Molecular Formula |
C6H11O10P |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2+,3+,4-,6+/m0/s1 |
InChI Key |
AIQDYKMWENWVQJ-DTEWXJGMSA-N |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.